3-chloro-N-(2-oxo-2-phenylethyl)propanamide
Overview
Description
3-chloro-N-(2-oxo-2-phenylethyl)propanamide: is an organic compound with the molecular formula C11H12ClNO2 and a molecular weight of 225.67 g/mol . This compound is characterized by the presence of a chloro group, an amide group, and a phenyl group attached to a propanamide backbone. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-(2-oxo-2-phenylethyl)propanamide typically involves the reaction of 3-chloropropanoyl chloride with 2-oxo-2-phenylethylamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at a low temperature, usually around 0-5°C, to ensure the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, alkoxides, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted amides.
Scientific Research Applications
Chemistry: 3-chloro-N-(2-oxo-2-phenylethyl)propanamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology: In biological research, this compound is utilized in the study of enzyme inhibition and protein-ligand interactions. Its structural features make it a valuable tool for probing the active sites of enzymes and understanding their mechanisms of action .
Medicine: Its ability to interact with biological targets makes it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties enable its use in the formulation of coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-oxo-2-phenylethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved may include enzyme inhibition, receptor binding, and signal transduction .
Comparison with Similar Compounds
- 3-chloro-N-(2-oxo-2-phenylethyl)butanamide
- 3-chloro-N-(2-oxo-2-phenylethyl)pentanamide
- 3-chloro-N-(2-oxo-2-phenylethyl)hexanamide
Comparison: Compared to its analogs, 3-chloro-N-(2-oxo-2-phenylethyl)propanamide exhibits unique reactivity and selectivity due to the specific positioning of the chloro and phenyl groups. This structural arrangement influences its chemical behavior and interaction with biological targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
3-chloro-N-phenacylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-7-6-11(15)13-8-10(14)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWHRXPVWFINSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CNC(=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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